氯氟化铅

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lead chlorofluoride is a compound that has been used in various methods for the determination of fluorine in organic compounds . It is formed through the reaction of lead with fluoride .

Synthesis Analysis

The synthesis of lead chlorofluoride involves the precipitation of fluoride as lead chlorofluoride through the addition of a known excess of lead nitrate . The compound is fused with alkali metal in a nickel bomb, and the fluoride is finally determined gravimetrically after precipitation as lead chlorofluoride .

Chemical Reactions Analysis

Lead chlorofluoride is used in the determination of fluoride in water. Earlier, various gravimetric-based methods were used by researchers, i.e., thorium nitrate micro titration in which thorium nitrate as a precipitant, lead chloro-fluoride in nickel bomb for detecting up to 25 mg/l fluorides .

Physical And Chemical Properties Analysis

Lead is a lustrous metal with a bluish-white color when freshly cut, but it oxidizes readily to a gray color . Lead is resistant to corrosion from acids due to its high hydrogen overvoltage .

科学研究应用

氟离子分析:Saylor等人(1951年)的研究调查了使用氯氟化铅进行氟离子分析,指出在不同条件下形成的沉淀物可能具有不同的组成,因此控制条件对准确分析(Saylor, Deal, Larkin, Tavenner, & Vosburgh, 1951)至关重要。

氯氟化铅沉淀的滴定:Belcher和Brewer(1953年)探讨了使用Volhard方法对氯氟化铅沉淀进行滴定的效果,研究了添加各种试剂以结合氟离子的影响(Belcher & Brewer, 1953)。

药物中的氟:Müller,Faeh和Diederich(2007年)讨论了药物中广泛包含氟取代基(如有机氟化合物中的氟)的情况,强调了它们对铅化合物各种性质的影响(Müller,Faeh和Diederich,2007年)。

氟离子活性的测定:Mctigue,Odonnell和Verity(1985年)利用铅-氯氟化铅电极测定水溶液中的氟离子活性,有助于更好地理解这些环境中的氟平衡(Mctigue, Odonnell, & Verity, 1985)。

氯氟化铅沉淀的分析:Winkler(2010年)开发了一种方法,用于确定氯氟化铅沉淀中的氯和铅,有助于了解这些沉淀物在不同条件下的组成(Winkler, 2010)。

颗粒氟化合物的鉴定:Tufts(1960年)描述了一种方法,通过用氯化铅处理样品沉淀氯氟化铅来识别含氟颗粒,然后在显微镜下进行检查(Tufts, 1960)。

安全和危害

属性

IUPAC Name |

chloro(fluoro)lead |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.FH.Pb/h2*1H;/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEZKDUIAKYNFW-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

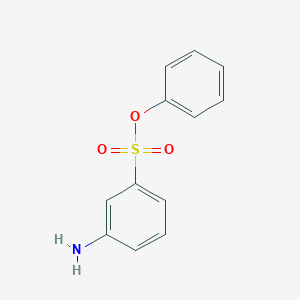

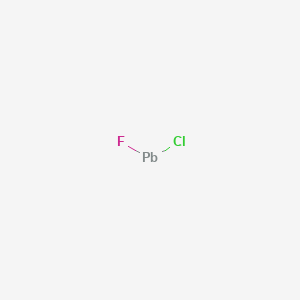

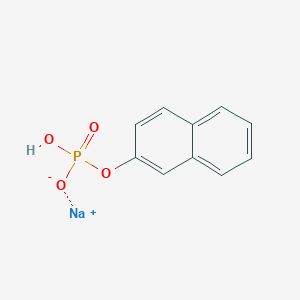

F[Pb]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClFPb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001047857 |

Source

|

| Record name | Lead chlorofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lead chlorofluoride | |

CAS RN |

13847-57-9 |

Source

|

| Record name | Lead chlorofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)